molecular formula C7H9FN2O2 B2525036 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1694276-99-7

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2525036
CAS No.: 1694276-99-7
M. Wt: 172.159
InChI Key: MCWWNHCOEUXJLJ-UHFFFAOYSA-N
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Description

5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid ( 1694276-99-7) is a valuable fluorinated pyrazole derivative serving as a versatile building block in organic synthesis and medicinal chemistry. Its molecular formula is C 7 H 9 FN 2 O 2 with a molecular weight of 172 Da . The compound features a carboxylic acid functional group, making it a key precursor for the synthesis of various amides and other derivatives . This compound is primarily recognized for its role as a critical intermediate in the development of active ingredients, most notably in the agrochemical industry. It is a central synthon in the preparation of advanced fungicides such as Isoflucypram . Isoflucypram is a modern succinate dehydrogenase inhibitor (SDHI) fungicide used for controlling a broad spectrum of fungal pathogens in cereals, including wheat blotch, leaf rust, and stripe rust . The structural motif of this chemical also finds relevance in pharmaceutical research, particularly as a core scaffold in the synthesis of novel molecules with potential biological activity, underscoring its broad utility in discovery chemistry . For Research Use Only. This product is intended for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-fluoro-1-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWWNHCOEUXJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid may involve continuous flow processes to enhance yield and purity. These methods often employ automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Acid Chloride Formation

The carboxylic acid group undergoes chlorination to form the corresponding acyl chloride, a critical intermediate for further derivatization.

Reaction Conditions

  • Reagents : Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or silicon tetrachloride (SiCl₄) with Lewis acids (e.g., AlCl₃) .

  • Temperature : 30–50°C (mild conditions for SiCl₄/AlCl₃) .

  • Solvent : Solvent-free or dichloromethane.

Typical Yield : >85% purity with minimal byproducts .

Application : The resulting acyl chloride is pivotal in synthesizing fungicides and agrochemicals.

Esterification

The carboxylic acid reacts with alcohols to form esters, enhancing solubility for pharmacological applications.

Reaction Conditions

  • Reagents : Ethanol, methanol, or higher alcohols with H₂SO₄ or HCl catalysis.

  • Temperature : Reflux (70–80°C) .

Example :

SubstrateAlcoholCatalystProduct (Ester)Yield (%)
Target compoundEthanolH₂SO₄Ethyl 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylate78–92

Key Insight : Microwave-assisted esterification reduces reaction time to <1 hour with comparable yields.

Amidation

The acid forms amides via coupling with amines, expanding its utility in medicinal chemistry.

Reaction Conditions

  • Reagents : Amines (e.g., benzylamine) with coupling agents like EDCI/HOBt or DCC.

  • Solvent : DMF or THF.

  • Temperature : Room temperature to 60°C.

Example :

AmineCoupling AgentProduct (Amide)Yield (%)
BenzylamineEDCI/HOBtN-Benzyl-5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide65–80

Biological Relevance : Amide derivatives show enhanced pharmacokinetic properties in antifungal studies .

Decarboxylation

Thermal or basic conditions promote decarboxylation, yielding 5-fluoro-1-(propan-2-yl)-1H-pyrazole.

Reaction Conditions

  • Reagents : NaOH or KOH in aqueous ethanol.

  • Temperature : 100–120°C .

  • Mechanism : Loss of CO₂ via radical or carbanion intermediates.

Typical Yield : 60–75% .

Application : The decarboxylated product serves as a precursor for halogenation or cross-coupling reactions.

Salt Formation

The carboxylic acid reacts with bases to form salts, improving stability for industrial formulations.

Reaction Conditions

  • Reagents : NaOH, KOH, or organic bases (e.g., triethylamine).

  • Solvent : Water or ethanol.

Example :

BaseProduct (Salt)Solubility (mg/mL)
NaOHSodium 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylate>50 (H₂O)

Pyrazole Ring Functionalization

While the fluorine at position 5 is relatively inert, the pyrazole ring undergoes electrophilic substitution under harsh conditions:

  • Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives (limited data) .

  • Sulfonation : Oleum (20% SO₃) at 100°C introduces sulfonic acid groups (theoretical; no experimental reports) .

Mechanistic Insights

  • Acid Chloride Formation : Proceeds via nucleophilic attack of Cl⁻ on the protonated carbonyl, followed by SO₂/CO₂ elimination (SOCl₂) or Lewis acid-mediated chloride exchange (SiCl₄) .

  • Amidation : Coupling agents activate the carboxylate, enabling nucleophilic amine attack.

This compound’s versatility in forming derivatives underscores its importance in synthetic organic chemistry and agrochemical development. Experimental protocols prioritize mild conditions to preserve the pyrazole ring’s integrity while maximizing functional group transformations .

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid features a pyrazole ring with a fluorine atom and a carboxylic acid group, contributing to its distinct chemical reactivity.

Biological Activities

The compound exhibits significant biological activities, making it valuable for various applications:

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including this compound, demonstrate antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Anticancer Activity

The anticancer potential has been explored through various studies:

  • Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values indicate significant antiproliferative effects.

Applications in Scientific Research

5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Field Application
ChemistryUsed as a building block for synthesizing more complex fluorinated compounds.
BiologyInvestigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
MedicineExplored in drug development, particularly in designing enzyme inhibitors for therapeutic purposes.
IndustryUtilized in producing agrochemicals and pharmaceuticals due to its unique chemical properties.

Case Studies

Several case studies highlight the efficacy of this compound:

Study on Anticancer Activity

A study evaluated the effects of various pyrazole derivatives on A549 cells, revealing varying degrees of cytotoxicity that indicate structure-activity relationships critical for drug design.

Antimicrobial Screening

Another investigation utilized broth microdilution techniques to assess antimicrobial properties against multidrug-resistant pathogens, demonstrating promising activity against resistant strains.

Mechanism of Action

The mechanism of action of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid

  • Substituents : Phenyl (position 1), isopropyl (position 5), carboxylic acid (position 4).
  • The phenyl group at position 1 increases steric bulk compared to isopropyl, which may affect binding affinity in biological targets .
  • Molecular Formula : C₁₄H₁₆N₂O₂.

Y-700 (1-(3-Cyano-4-neophenyl)-1H-pyrazole-4-carboxylic acid)

  • Substituents: 3-Cyano-4-neophenyl (position 1), carboxylic acid (position 4).
  • Key Differences: The bulky neophenyl group at position 1 and cyano substituent enhance lipophilicity and steric hindrance. Y-700 exhibits potent xanthine oxidase inhibitory activity (IC₅₀ = 5.8 nM), suggesting that substituent bulk at position 1 correlates with enhanced enzyme binding .

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

  • Substituents: 4-Fluorophenyl (position 1), amino (position 5), carboxylic acid (position 4).
  • Key Differences: The amino group at position 5 provides hydrogen-bonding capability, contrasting with fluorine’s electronegativity. This compound’s 4-fluorophenyl group may improve metabolic stability compared to non-fluorinated analogs .
  • Molecular Formula : C₁₀H₈FN₃O₂.

5-(Propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid

  • Substituents : 5-(Trifluoromethyl)pyridin-2-yl (position 1), isopropyl (position 5), carboxylic acid (position 4).
  • Molecular Formula : C₁₃H₁₂F₃N₃O₂.

Comparative Data Table

Compound Name Position 1 Substituent Position 5 Substituent Molecular Formula Molecular Weight Notable Activity/Properties
5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid Isopropyl Fluorine C₈H₁₀FN₂O₂ 185.17 g/mol High acidity, potential enzyme inhibition
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl Isopropyl C₁₄H₁₆N₂O₂ 244.29 g/mol Steric bulk, lower acidity
Y-700 3-Cyano-4-neophenyl None C₁₂H₉N₃O₂ 227.22 g/mol IC₅₀ = 5.8 nM (xanthine oxidase)
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid 4-Fluorophenyl Amino C₁₀H₈FN₃O₂ 237.19 g/mol Enhanced hydrogen bonding
5-(Propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid 5-(Trifluoromethyl)pyridin-2-yl Isopropyl C₁₃H₁₂F₃N₃O₂ 299.25 g/mol High hydrophobicity

Key Findings from Comparative Analysis

Substituent Effects on Acidity: Fluorine at position 5 increases carboxylic acid acidity compared to amino or alkyl groups, which may enhance solubility in polar solvents or interaction with basic residues in enzymes.

Biological Activity : Bulky substituents at position 1 (e.g., neophenyl in Y-700) correlate with improved enzyme inhibition, likely due to enhanced binding pocket interactions.

Metabolic Stability : Fluorinated aryl groups (e.g., 4-fluorophenyl) may reduce oxidative metabolism, improving pharmacokinetic profiles .

Biological Activity

5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and applications in various fields.

1. Chemical Structure and Synthesis

The compound features a pyrazole ring with a fluorine atom and a carboxylic acid group, which contributes to its distinct chemical reactivity. The synthesis typically involves:

  • Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
  • Carboxylation : The introduction of the carboxylic acid group is often accomplished via carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

2.1 Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, exhibit antimicrobial activity. Studies have shown that these compounds can effectively target Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

2.2 Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values in these studies suggest significant antiproliferative effects .
Cell LineIC50 (µM)Reference
A54926
MCF70.01

The biological activity of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The fluorine atom enhances binding affinity through strong hydrogen bonds and electrostatic interactions, modulating biological pathways relevant to cancer and microbial resistance .

3. Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Anticancer Activity : A study evaluated the effects of various pyrazole derivatives on A549 cells, revealing that compounds with similar structures exhibited varying degrees of cytotoxicity, indicating structure-activity relationships critical for drug design .
  • Antimicrobial Screening : Another investigation utilized broth microdilution techniques to assess the antimicrobial properties against multidrug-resistant pathogens, demonstrating that certain derivatives showed promising activity against resistant strains .

4. Applications

5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is being explored for various applications:

  • Medicinal Chemistry : As a potential lead compound for developing new antimicrobial agents and anticancer drugs.
  • Agrochemicals : Utilized in the synthesis of herbicides and fungicides due to its bioactive properties .

Q & A

Q. What are the common synthetic routes for 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves multi-step organic reactions:

  • Pyrazole ring formation : Cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic/basic conditions (e.g., using ethyl acetoacetate and phenylhydrazine) .
  • Halogenation : Introduction of fluorine via reagents like Selectfluor® or N-chlorosuccinimide (NCS) for chloro/fluoro substituents .
  • Carboxylic acid functionalization : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) to yield the final carboxylic acid . Key Optimization Parameters : Temperature (60–100°C), solvent polarity (DMF, DCM), and catalyst selection (e.g., Lewis acids) significantly impact yield (70–85%) and purity (>95%) .
StepReagents/ConditionsYield Range
CyclizationHydrazine derivatives, 1,3-dicarbonyl, H2SO460–75%
HalogenationSelectfluor®, DMF, 80°C70–80%
HydrolysisNaOH/EtOH, reflux85–90%

Q. How is the structural integrity of this compound validated?

  • Spectroscopic Methods :
  • FTIR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (C-N stretch ~1600 cm⁻¹) .
  • NMR : ¹H NMR reveals proton environments (e.g., isopropyl CH3 at δ 1.2–1.4 ppm; pyrazole H at δ 6.5–7.5 ppm) .
    • X-ray Crystallography : Resolves bond lengths (C-F: ~1.34 Å) and dihedral angles, confirming stereochemistry .
    • Theoretical Studies : DFT calculations (e.g., B3LYP/6-31G*) predict molecular electrostatic potential and HOMO-LUMO gaps, validated against experimental data .

Q. What are the primary applications in pharmaceutical research?

  • Drug Discovery : Acts as a scaffold for anti-inflammatory and anticancer agents. Modulates COX-2 and EGFR kinases in vitro (IC50: 0.5–5 µM) .
  • Enzyme Inhibition : Targets bacterial enoyl-ACP reductase (FabI) and fungal lanosterol demethylase (CYP51), showing MIC values of 2–10 µg/mL .
  • Receptor Binding Studies : Fluorine enhances bioavailability; isopropyl group improves lipophilicity (logP: 2.1–2.5) for blood-brain barrier penetration .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved synthesis efficiency?

  • DoE (Design of Experiments) : Screen variables (solvent, catalyst loading, time) via response surface methodology to maximize yield .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 6 hrs) while maintaining >90% purity .
  • Flow Chemistry : Enhances scalability with continuous reactors, achieving 95% conversion at 100 mL/min flow rate .

Q. How do computational methods predict reactivity and biological interactions?

  • Molecular Docking : AutoDock Vina simulates binding to COX-2 (binding energy: −8.5 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • Quantum Chemical Calculations : Gaussian 16 evaluates Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-Response Reassessment : Re-test IC50/MIC under standardized conditions (e.g., pH 7.4, 37°C) to rule out assay variability .
  • Metabolite Profiling : LC-MS identifies degradation products that may alter activity in vivo vs. in vitro .
  • Target Validation : CRISPR knockouts confirm specificity (e.g., COX-2 KO abolishes anti-inflammatory effects) .
Discrepancy SourceMitigation StrategyExample
Assay VariabilityStandardize protocols (CLSI guidelines)MIC discrepancies reduced from 4x to <2x
Metabolic InstabilityStability studies (PBS, plasma)50% degradation in liver microsomes at 1 hr

Methodological Resources

  • Synthetic Protocols : Multi-step optimization from and .
  • Computational Tools : Gaussian 16, AutoDock Vina, GROMACS .
  • Data Validation : Cross-reference crystallographic (CCDC) and spectral databases (PubChem) .

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